6-Amino-3,3-dimethylindolin-2-one chemical properties
6-Amino-3,3-dimethylindolin-2-one chemical properties
[1][2][3]
Executive Summary
6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors.[1][2] Distinguished by its gem-dimethyl group at the C3 position, this molecule offers superior metabolic stability and conformational rigidity compared to its un-methylated oxindole counterparts.[1]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and utility as a pharmacophore in drug development. It is designed for researchers seeking to leverage this scaffold for structure-activity relationship (SAR) optimization.[1]
Physicochemical Profile
The following data summarizes the core chemical identity and physical characteristics of the compound.
| Property | Specification |
| IUPAC Name | 6-amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one |
| Common Synonyms | 6-Amino-3,3-dimethyl-2-oxindole; 6-Amino-3,3-dimethyloxindole |
| CAS Number | 100510-65-4 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Physical State | Solid (Powder) |
| Boiling Point (Pred.) | ~366°C (at 760 mmHg) |
| pKa (Calculated) | ~16.5 (Amide NH), ~4.5 (Aniline NH₂) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
Structural Analysis & The Gem-Dimethyl Effect[1]
The 3,3-dimethyl substitution is not merely a steric bulk; it is a critical design element that alters the electronic and physical behavior of the indolinone core.
Metabolic Stability
In unsubstituted oxindoles, the C3 position is a metabolic "soft spot," prone to oxidation (forming isatin derivatives) or aldol-like condensations. The gem-dimethyl group blocks the C3 position, preventing:
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Oxidative degradation: It inhibits the formation of the C3-carbonyl.[1]
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Tautomerization: It locks the amide in the lactam form, preventing enolization at C3.
Conformational Constraint
The methyl groups restrict the rotation of substituents at C3 (if further derivatized) and enforce a specific hydrophobic bulk that often fills the "gatekeeper" pockets in kinase active sites.
Synthetic Pathways & Manufacturing[1]
The synthesis of 6-amino-3,3-dimethylindolin-2-one typically proceeds via the nitration of the parent 3,3-dimethylindolin-2-one, followed by reduction.[1] This route is preferred over the Fischer Indole synthesis for this specific substitution pattern due to higher regioselectivity.
Synthesis Workflow (DOT Diagram)
Figure 1: Standard synthetic route via nitration and reduction.
Experimental Protocol: Reduction of Nitro-Intermediate
Objective: Conversion of 6-nitro-3,3-dimethylindolin-2-one to 6-amino-3,3-dimethylindolin-2-one.
Reagents:
-
6-Nitro-3,3-dimethylindolin-2-one (1.0 eq)[2]
-
10% Palladium on Carbon (Pd/C) (10 wt%)
-
Methanol (Solvent, 10 mL/g)
-
Hydrogen Gas (Balloon pressure or 1 atm)
Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve the nitro-intermediate in Methanol. Ensure complete dissolution (sonicate if necessary).
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the flask with Hydrogen gas three times. Stir the reaction mixture vigorously under a Hydrogen balloon at room temperature (25°C).
-
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine). Reaction time is typically 2–4 hours.
-
Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude amine as a tan/off-white solid.[1]
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH).
Self-Validating Check: The disappearance of the characteristic yellow color of the nitro compound indicates the reduction is proceeding.
Reactivity & Derivatization[1][7][8][9]
The 6-amino group serves as a versatile handle for extending the scaffold.[1]
| Reaction Type | Reagent | Product Outcome | Utility |
| Amide Coupling | R-COOH + HATU/EDC | Amide | Linker attachment for PROTACs or kinase hinge binders.[1] |
| Reductive Amination | R-CHO + NaBH(OAc)₃ | Secondary Amine | Tuning basicity and solubility.[1] |
| Sulfonylation | R-SO₂Cl + Pyridine | Sulfonamide | Bioisostere for amide; improved metabolic stability.[1] |
| Isocyanate Reaction | R-NCO | Urea | Common motif in kinase inhibitors (e.g., Sorafenib analogs). |
Medicinal Chemistry Applications: Kinase Inhibition[1]
The 6-amino-3,3-dimethylindolin-2-one scaffold is a "privileged structure" for targeting Receptor Tyrosine Kinases (RTKs).[1]
Mechanism of Action (Hinge Binding)
The indolinone lactam (NH-CO) mimics the adenosine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 6-amino group allows for the extension of the molecule into the solvent-exposed region or the ribose-binding pocket, improving selectivity.[1]
Pharmacophore Map (DOT Diagram)
Figure 2: Pharmacophore mapping of the scaffold features to biological function.[1]
Case Study: FGFR4 Selectivity
Research indicates that derivatives of this scaffold can achieve high selectivity for FGFR4 (Fibroblast Growth Factor Receptor 4). By derivatizing the 6-amino position with acrylamides, researchers can create covalent inhibitors that target specific cysteines in the ATP binding pocket, overcoming resistance mutations common in hepatocellular carcinoma.
Safety & Handling
-
GHS Classification: Acute Toxicity, Oral (Category 4).[2]
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed).[2]
-
Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert gas (Argon) to prevent long-term oxidation of the amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13589229, 6-Amino-3,3-dimethylindolin-2-one.[1] Retrieved from .[2]
-
American Elements. 6-Amino-3,3-dimethylindolin-2-one Properties and Safety Data. Retrieved from .
-
Bentham Science (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy.[1] Current Medicinal Chemistry.[3] Retrieved from .
-
Royal Society of Chemistry (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles.[1] RSC Advances. Retrieved from .
-
MDPI (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules.[1][2][4][5][6][3][7][8][9][10] Retrieved from .
Sources
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- 2. 6-Amino-3,3-Dimethylindolin-2-One | C10H12N2O | CID 13589229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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